7-aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of research. This compound is characterized by its bicyclo[4.1.0]heptane core, which is a seven-membered ring system fused with a smaller ring. The presence of an amino group and a carboxylic acid group makes it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of functional groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as nitration followed by reduction for the amino group, and carboxylation for the carboxylic acid group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
7-aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane-7-carboxylic acid: Lacks the amino group, making it less versatile for certain applications.
7-aminobicyclo[4.1.0]heptane: Lacks the carboxylic acid group, limiting its potential for ionic interactions.
Uniqueness
7-aminobicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups, which allow for a wide range of chemical modifications and interactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2411219-36-6 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.